Strontium chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 840 parts cold water, 5 parts boiling water

Freely soluble in dilute hydrochloric, nitric or acetic

Solubility in water, g/100ml at 15 °C: 0.12 (poor)

Synonyms

Canonical SMILES

Photocatalysis

Strontium chromate exhibits photocatalytic properties, meaning it can utilize light to drive chemical reactions. Researchers are exploring its potential for:

- Degradation of pollutants: Studies have shown strontium chromate's effectiveness in degrading organic dyes and other pollutants in water []. This research holds promise for developing environmentally friendly water treatment methods.

Solid-state chemistry

Strontium chromate's unique crystal structure and properties make it interesting for solid-state chemistry research. Scientists are investigating its potential applications in:

- Solid-state electrolytes: Strontium chromate is being explored as a potential material for solid-state electrolytes in batteries due to its ionic conductivity []. This could lead to the development of safer and more efficient batteries.

Material science

The specific properties of strontium chromate, such as its yellow color and resistance to corrosion, have been investigated for:

Strontium chromate is an inorganic compound with the chemical formula . It appears as a light yellow powder or granular solid and is primarily known for its use as a corrosion inhibitor and pigment. Strontium chromate is insoluble in water but can dissolve in strong acids, making it useful in various industrial applications. The compound is classified as a strong oxidizing agent and poses significant environmental and health risks, necessitating careful handling and disposal practices .

- Reaction with Water: Strontium chromate is insoluble in water but reacts with strong acids, such as hydrochloric acid, to form soluble strontium ions and chromate ions:

- Precipitation Reactions: In slightly basic solutions, strontium chromate precipitates as follows:Conversely, it does not precipitate in neutral or acidic conditions .

- Reactivity with Reducing Agents: As an oxidizing agent, strontium chromate can react with reducing agents, generating heat and potentially hazardous gaseous products .

Strontium chromate exhibits significant biological activity, primarily due to its toxicity. It is classified as a carcinogen and can cause various health issues upon exposure. Inhalation can irritate mucous membranes, while skin contact may lead to dermatitis. Ingestion can cause severe gastrointestinal distress and systemic effects like shock . The compound's toxicity underscores the importance of using protective measures when handling it.

Strontium chromate has a variety of industrial applications:

- Corrosion Inhibitor: It is widely used as a corrosion-resistant pigment in paints, coatings, and primers for metals such as aluminum and zinc.

- Pigment in Plastics: The compound serves as a colorant in polyvinyl chloride resins.

- Pyrotechnics: Strontium chromate is utilized in fireworks for its vibrant colors.

- Electrochemical Processes: It helps control sulfate concentrations in various electrochemical applications .

Studies have shown that strontium chromate interacts with various chemical species. For instance, it does not precipitate with sulfate ions under neutral or acidic conditions but readily forms a precipitate with carbonate ions:

This characteristic behavior highlights its unique reactivity profile compared to other strontium compounds .

Strontium chromate shares similarities with several other compounds, particularly those containing chromium or strontium. Below is a comparison of strontium chromate with other related compounds:

| Compound | Chemical Formula | Solubility | Primary Use |

|---|---|---|---|

| Strontium Chromate | SrCrO₄ | Insoluble in water | Corrosion inhibitor, pigment |

| Barium Chromate | BaCrO₄ | Insoluble | Pigment, corrosion inhibitor |

| Calcium Chromate | CaCrO₄ | Slightly soluble | Pigment, used in some industrial processes |

| Strontium Sulfate | SrSO₄ | Insoluble | Used in ceramics and pigments |

Uniqueness of Strontium Chromate

Strontium chromate stands out due to its dual role as both a pigment and an effective corrosion inhibitor. Its ability to dissolve in acids while remaining insoluble in water distinguishes it from other similar compounds like barium chromate, which has different solubility characteristics. Additionally, the toxicity associated with strontium chromate raises significant environmental concerns that are less pronounced with other strontium or barium compounds .

Strontium chromate (SrCrO₄) traces its origins to the late 18th century. Strontium itself was first identified in 1790 by Adair Crawford, who observed discrepancies in the mineral witherite (BaCO₃) and isolated strontium carbonate (SrCO₃) as a distinct compound. The metallic form of strontium was later isolated in 1808 by Sir Humphry Davy via electrolysis of strontium chloride.

The chromate derivative emerged as a pigment in the late 19th century, marketed as "strontium yellow" for oil paintings due to its lightfastness and opacity. Industrial adoption accelerated in the early 20th century, particularly in anticorrosive coatings and pyrotechnics. Its synthesis via double decomposition—reacting sodium chromate with strontium chloride—became standardized by the mid-20th century.

Chemical Classification and Structural Significance

Strontium chromate belongs to the chromate mineral class, characterized by the tetrahedral CrO₄²⁻ anion coordinated to Sr²⁺ cations. Its monoclinic crystal structure (space group P2₁/c) features Sr²⁺ in six-coordinate geometry and Cr⁶⁺ in four-coordinate environments, with lattice parameters a = 6.73 Å, b = 7.33 Å, c = 7.07 Å, and β = 104°. High-pressure studies reveal phase transitions: at ~8–9 GPa, it adopts a tetragonal scheelite-type structure (I4₁/a), followed by a monoclinic AgMnO₄-type phase (P2₁/n) above 12 GPa.

Table 1: Crystallographic Data for SrCrO₄

| Property | Monoclinic (Ambient) | Tetragonal (High-Pressure) |

|---|---|---|

| Space Group | P2₁/c | I4₁/a |

| Coordination (Sr²⁺) | 6-coordinate | 8-coordinate |

| Unit Cell Volume | 829.06 ų | 725.94 ų |

Research Importance in Materials Science

SrCrO₄’s dual functionality as a corrosion inhibitor and photocatalyst drives interdisciplinary research. Its ability to release chromate ions (CrO₄²⁻) upon environmental exposure underpins self-healing coatings for aerospace alloys. Recent studies highlight its potential in photocatalytic dye degradation under UV light, achieving 85% methylene blue reduction in 120 minutes. Computational models using density functional theory (DFT) predict electronic band gaps of 3.2–3.5 eV, aligning with experimental optical absorption spectra.

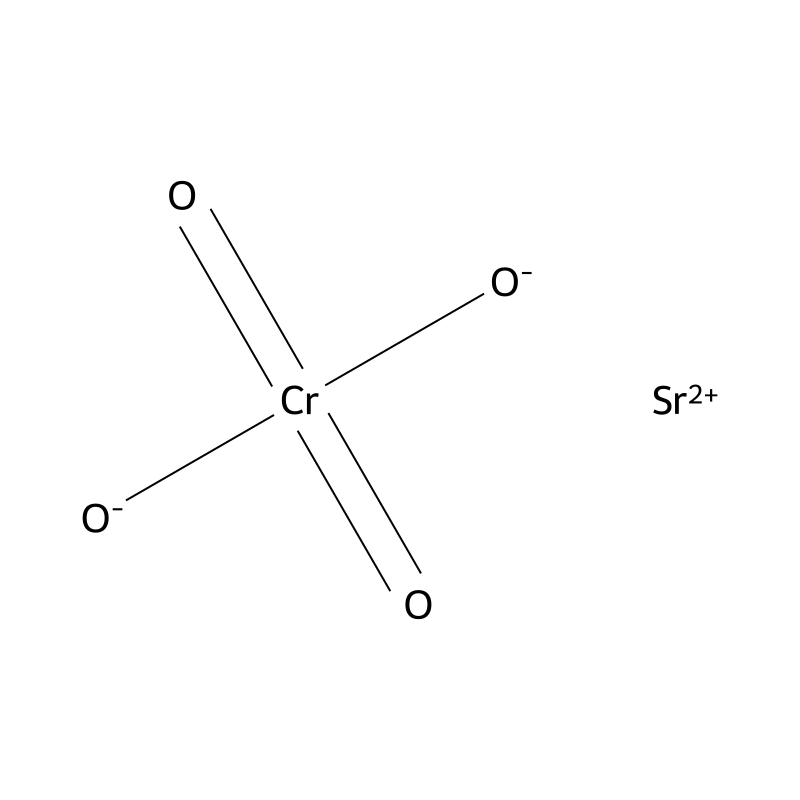

Strontium chromate is an inorganic compound with the chemical formula SrCrO₄ [1] [4] [27]. The compound consists of a strontium cation (Sr²⁺) and a chromate anion (CrO₄²⁻), forming an ionic crystalline structure [1]. The molecular weight of strontium chromate is 203.61 grams per mole [4] [12] [15]. The compound features tetrahedral chromate groups (CrO₄) where chromium exists in the hexavalent oxidation state (Cr⁶⁺) [14]. The structure is characterized by isolated tetrahedral chromate anions surrounded by strontium cations in a complex three-dimensional arrangement [14].

Physical Characteristics and Appearance

Strontium chromate appears as a light yellow crystalline powder or granular solid [4] [5] [27]. The compound exhibits a distinctive lemon yellow to deep lemon yellow coloration, which has led to its classification as Pigment Yellow 32 in the color index [4] [24]. The material is odorless and maintains its yellow appearance under normal atmospheric conditions [21]. The compound displays poor tint strength and low opacity compared to other yellow pigments [24]. Strontium chromate has a refractive index ranging from 1.92 to 2.01, indicating its optical properties suitable for certain applications [15] [25].

| Property | Value | Reference |

|---|---|---|

| Appearance | Light yellow powder/crystals | [4] [5] [27] |

| Color | Lemon yellow to deep lemon yellow | [4] [24] |

| Refractive Index | 1.92 - 2.01 | [15] [25] |

| Odor | Odorless | [21] |

| Opacity | Low | [24] |

Crystallographic Properties

Monoclinic Structure Characterization

Strontium chromate crystallizes in a monoclinic crystal system [5] [27] [14]. The compound adopts the monazite-type structure, which is characteristic of several compounds with the general formula ABO₄ [14]. In this structure, the strontium atoms are coordinated by twelve oxygen atoms forming complex dodecahedral arrangements, while the chromium atoms are tetrahedrally coordinated by four oxygen atoms [14]. The monoclinic symmetry results in three unequal crystallographic axes with one oblique angle [14].

Space Group Analysis and Lattice Parameters

Strontium chromate belongs to the monoclinic space group P21/n (number 14) [9] [14]. The lattice parameters have been determined through X-ray diffraction studies and vary slightly depending on the measurement conditions and temperature. According to crystallographic analysis, the unit cell parameters are approximately a = 6.73 Å, b = 7.33 Å, c = 7.07 Å, with β = 104°, and Z = 4 formula units per unit cell [9]. Alternative measurements report lattice parameters of a = 7.083 Å, b = 7.388 Å, c = 6.771 Å [14]. The structure contains four formula units per unit cell, with the strontium and chromium atoms occupying specific crystallographic positions within the monoclinic lattice [9] [14].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [5] [27] [14] |

| Space Group | P21/n (No. 14) | [9] [14] |

| a-axis | 6.73 - 7.083 Å | [9] [14] |

| b-axis | 7.33 - 7.388 Å | [9] [14] |

| c-axis | 6.771 - 7.07 Å | [9] [14] |

| β angle | 104° | [9] |

| Z (formula units per cell) | 4 | [9] |

Solubility and Dissolution Behavior

Strontium chromate exhibits limited solubility in water at room temperature, with a solubility of 0.12 grams per 100 milliliters of water at 15°C [1] [27] [30]. The solubility increases significantly with temperature, reaching 3 grams per 100 milliliters of water at 100°C, representing approximately a 25-fold increase [1] [5] [27]. This temperature-dependent solubility behavior indicates that strontium chromate dissolution is an endothermic process [1]. The compound is readily soluble in dilute acids including hydrochloric acid, nitric acid, and acetic acid [4] [6] [26]. Additionally, strontium chromate dissolves in ammonia solutions [1] [27] [30].

The solubility product constant (Ksp) for strontium chromate has been determined to be approximately 2.24 × 10⁻⁵ (pKsp = 4.65) [4] [26]. This relatively low Ksp value confirms the compound's limited water solubility under standard conditions [26]. The dissolution behavior follows the equilibrium: SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq) [3].

| Solubility Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Water solubility | 0.12 g/100 mL | 15°C | [1] [27] [30] |

| Water solubility | 3 g/100 mL | 100°C | [1] [5] [27] |

| Ksp | 2.24 × 10⁻⁵ | 25°C | [4] [26] |

| pKsp | 4.65 | 25°C | [4] [26] |

| Acid solubility | Readily soluble | Room temperature | [4] [6] [26] |

Thermodynamic and Thermal Properties

Strontium chromate demonstrates significant thermal stability under normal atmospheric conditions [5]. The compound has a melting point of 1283°C when heated in an oxygen atmosphere [5] [16]. However, in air, the compound exhibits different thermal behavior, melting at 1251°C with decomposition and oxygen evolution [16] [17]. This temperature difference reflects the compound's sensitivity to atmospheric conditions and its tendency to undergo reduction at high temperatures [16].

The standard molar enthalpy of formation (ΔfH°) for strontium chromate is -1435 kilojoules per mole at 298.15 K [5]. The standard molar entropy (S°) has been determined to be 112 joules per kelvin per mole at 298.15 K [5]. These thermodynamic parameters indicate that strontium chromate formation is thermodynamically favorable under standard conditions [5].

The thermal decomposition of strontium chromate in air involves the reduction of hexavalent chromium to trivalent chromium, producing chromium(III) oxide and releasing oxygen gas [16] [17]. The density of strontium chromate varies between sources, with reported values ranging from 3.09 to 3.895 grams per cubic centimeter [4] [15] [21] [24].

| Thermodynamic Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting point (oxygen) | 1283°C | O₂ atmosphere | [5] [16] |

| Melting point (air) | 1251°C | Air atmosphere | [16] [17] |

| Standard enthalpy of formation | -1435 kJ/mol | 298.15 K | [5] |

| Standard molar entropy | 112 J/(mol·K) | 298.15 K | [5] |

| Density | 3.09 - 3.895 g/cm³ | Room temperature | [4] [15] [21] [24] |

| Thermal stability | Stable to 400°C | Air | [6] |

Industrial production of strontium chromate primarily employs the double decomposition method, which represents the most economically viable approach for large-scale manufacturing [1] [2]. The process involves the reaction between strontium carbonate (SrCO₃) and sodium dichromate (Na₂Cr₂O₇), conducted under controlled conditions to yield high-purity strontium chromate powder [1].

The industrial synthesis follows the chemical reaction:

SrCO₃ + Na₂Cr₂O₇ → SrCrO₄ + Na₂CrO₄ + CO₂

The reaction is typically carried out at temperatures between 45-50°C with continuous stirring for approximately 20 minutes [1] [3]. The strontium chromate precipitate forms as a bright yellow powder that is subsequently filtered, washed with distilled water, dried, and milled to achieve the desired particle size distribution of 25-50 microns [2]. The final product maintains a pH range of 7.0-9.0 and exhibits excellent corrosion inhibition properties essential for aerospace and industrial coating applications [2].

Industrial facilities employ sophisticated processing equipment including reaction vessels with temperature control, filtration systems, and drying ovens capable of processing several hundred tons annually [1]. The manufacturing process generates sodium chromate as a co-product, which can be recycled or utilized in other chromium-based chemical processes [3]. Quality control measures ensure consistent particle size distribution, chemical purity exceeding 98%, and minimal impurity content to meet stringent aerospace industry specifications [2].

Laboratory Synthesis Protocols

Laboratory-scale synthesis of strontium chromate employs multiple methodologies designed for research applications and small-batch production. The chemical precipitation method represents the most widely adopted laboratory technique, offering precise control over reaction conditions and product characteristics [4] [5].

Standard Chemical Precipitation Protocol

The laboratory synthesis typically utilizes strontium chloride (SrCl₂) and sodium chromate (Na₂CrO₄) as starting materials [6] [7]. The reaction proceeds according to:

SrCl₂ + Na₂CrO₄ → SrCrO₄ + 2NaCl

Research protocols involve dissolving 31.8g (0.2 mol) of strontium chloride in 160 mL of distilled water, followed by the addition of sodium chromate solution at room temperature [3]. The reaction mixture is stirred for 20 minutes, and the resulting yellow precipitate is filtered, washed repeatedly with distilled water, and dried at 60°C for 8 hours [4].

Alternative laboratory methods include the reflux technique, where potassium chromate (K₂CrO₄) and strontium carbonate are heated at 100°C for one hour [4]. This approach yields crystalline strontium chromate with enhanced purity but requires higher energy input compared to room-temperature precipitation methods.

Advanced Laboratory Characterization

Laboratory-synthesized strontium chromate undergoes comprehensive characterization using X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) [4] [5]. XRD analysis confirms the monoclinic crystal structure with characteristic peaks at 2θ values of 25.8°, 27.6°, 29.7°, 43.8°, 46.1°, 49.4°, and 66.4°, matching JCPDS card number 35-0743 [8]. Particle size analysis reveals average crystallite sizes ranging from 15 nm to 82 nm depending on synthesis conditions [4] [9].

Environmentally Sustainable Synthesis Approaches

Environmental consciousness in strontium chromate production has driven the development of green synthesis methodologies that minimize toxic byproduct generation and reduce energy consumption [10] [11]. These sustainable approaches prioritize the use of environmentally benign solvents, renewable materials, and energy-efficient processing conditions.

Amino Acid-Mediated Sol-Gel Synthesis

A breakthrough environmentally sustainable approach involves the sol-gel method utilizing amino acids as stabilization agents [10]. This green synthesis technique employs glycine, alanine, valine, or leucine as both reduction and capping agents, eliminating the need for toxic organic solvents [10]. The process maintains a molar ratio of Sr³⁺:Cr³⁺:amino acid at 1:1:4, respectively, and operates at relatively low temperatures of 600-950°C [10].

Research demonstrates that leucine-mediated synthesis produces strontium chromate nanoparticles with superior crystalline degree and purity compared to other amino acids [10]. The average particle size achieved through this method is approximately 9 nm, significantly smaller than conventional synthesis approaches [10]. The amino acid stabilizers decompose during calcination, leaving behind pure strontium chromate without organic residues.

Ultrasonic-Assisted Green Synthesis

The ultrasonic method represents another environmentally sustainable approach that operates at room temperature and eliminates the need for high-temperature processing [4]. This technique involves dissolving 0.1 N K₂CrO₄ in an ultrasonic bath for 20 minutes, followed by dropwise addition of 0.1 N SrCO₃ solution [4]. The ultrasonic conditions promote efficient mixing and nucleation, resulting in uniform nanoparticle formation with average sizes of 82 nm [4].

Comparative studies indicate that ultrasonic synthesis demonstrates superior efficiency compared to reflux and solid-state methods for photocatalytic applications [4]. The method significantly reduces energy consumption and processing time while maintaining high product quality and yield.

Biomaterial-Based Template Synthesis

Innovative research has explored the use of biological templates for environmentally sustainable strontium chromate synthesis [12]. The onion inner-coat template method utilizes natural biological materials to direct nanostructure formation, producing unique morphologies including nanospheres, nanorods, and dumbbell-shaped superstructures [12].

This bio-template approach operates at room temperature without surfactants, making it highly environmentally compatible [12]. The method yields strontium chromate nanoparticles with diameters ranging from 90-170 nm and nanorods with lengths of 0.7-2 μm and widths of 80-180 nm [12]. The biological template naturally decomposes during processing, leaving behind pure strontium chromate nanostructures with controlled morphologies.

Nanostructured Strontium Chromate Synthesis

The synthesis of nanostructured strontium chromate has emerged as a critical research area due to the unique optical, catalytic, and electronic properties exhibited by nanoscale materials [12] [8] [13]. Advanced synthesis techniques enable precise control over particle size, morphology, and surface characteristics, leading to enhanced performance in photocatalytic and optical applications.

Nanowire and Nanorod Fabrication Methods

Microemulsion-based synthesis represents the most sophisticated approach for fabricating strontium chromate nanowires with exceptional dimensional control [13] [14]. The technique employs a Triton X-100/cyclohexanol/water ternary system that creates nanoscale reaction environments for directed growth [13]. This method produces nanowires with widths ranging from 30-50 nm and lengths extending 10-14 μm, demonstrating remarkable aspect ratios [12] [13].

The microemulsion synthesis process involves preparing separate aqueous solutions of strontium and chromate precursors within the polar microemulsion cores [13]. Temperature control during synthesis significantly influences the final morphology, with reaction temperatures between 60-100°C producing different nanostructure types including nanowire bundles and flower-like aggregates [13] [14]. Field emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) characterization confirms the high crystallinity and uniform morphology of the synthesized nanowires [13] [14].

Chemical precipitation from mineral sources offers an alternative approach for nanorod fabrication using environmentally abundant starting materials [5]. This method utilizes celestite mineral (SrSO₄) dissolved in nitric acid to provide the strontium source, followed by reaction with sodium dichromate at room temperature [5]. The process yields strontium chromate nanorods with lengths of 0.7-2 μm and widths of 80-180 nm [5]. The addition of sodium chloride during synthesis significantly influences particle morphology, shape, and composition, providing an additional parameter for morphological control [5].

High-resolution transmission electron microscopy (HRTEM) analysis reveals that the nanorods exhibit excellent crystallinity with interplanar spacings consistent with the monoclinic strontium chromate structure [12]. The nanorods demonstrate enhanced photocatalytic activity compared to bulk materials due to their high surface-to-volume ratio and quantum size effects.

Quantum Dot Formation and Self-Assembly

Quantum dot synthesis of strontium chromate represents the frontier of nanomaterial fabrication, producing particles with dimensions below 10 nm that exhibit quantum confinement effects [8]. The co-precipitation method utilizing specific precursor ratios and controlled calcination conditions enables quantum dot formation with remarkable optical properties [8].

The synthesis involves chromium nitrate nonahydrate and strontium nitrate as precursors, combined with citric acid as a complexing agent [8]. Calcination at 800°C for 4 hours produces a self-assembled nanostructured system composed of strontium chromate as the major phase (5.3 nm average size) and minor phases including SrCrO₃ and SrO₁.₉₅ with quantum dot dimensions less than 1 nm [8].

Self-assembly mechanisms in quantum dot formation involve the spontaneous organization of nanoparticles into ordered three-dimensional structures [8]. Transmission electron microscopy reveals the formation of close-packed glassy nanocrystal solids where quantum dots are uniformly distributed throughout the strontium chromate matrix [8]. The quantum dots exhibit arbitrary orientations within the larger crystallites, while maintaining spherical morphologies.

Optical characterization using UV-visible diffuse reflectance spectroscopy confirms quantum confinement effects through blue-shifted absorption bands characteristic of nanoscale materials [8]. The quantum dots demonstrate excitonic absorption signatures at wavelengths of 323 nm, 769 nm, 784 nm, 838 nm, and 830 nm, indicating strong quantum confinement [8]. Photoluminescence measurements reveal enhanced emission compared to bulk strontium chromate, with emission peaks attributed to charge transfer transitions and quantum size effects [8].

The band gap energy of the quantum dot-containing system measures 2.25 eV, which is lower than pure strontium chromate due to excitonic effects [8]. Surface modification of strontium chromate with quantum dots expands the UV-visible wavelength response from 510 nm to 525 nm, enhancing photocatalytic performance under visible light irradiation [8]. The quantum dot-enhanced materials demonstrate superior photocatalytic activity for methylene blue degradation compared to conventional strontium chromate photocatalysts.

| Synthesis Method | Particle Size | Morphology | Key Advantages |

|---|---|---|---|

| Microemulsion-based | 30-50 nm width, 10-14 μm length | Nanowires | Sharp optical activity, controlled dimensions |

| Chemical precipitation | 80-180 nm width, 0.7-2 μm length | Nanorods | Environmentally friendly, room temperature |

| Co-precipitation | <1 nm to 5.3 nm | Quantum dots | Quantum confinement effects |

| Bio-template | 90-170 nm diameter | Nanospheres | Sustainable, no surfactants |

| Sol-gel with amino acids | ~9 nm average | Nanoparticles | Green synthesis, high purity |

Physical Description

DryPowder; Liquid

YELLOW CRYSTALLINE POWDER.

Color/Form

Yellow monoclinic crystals

Light yellow powder or granular solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

3.89

3.9 g/cm³

Odor

Melting Point

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Strontium carbonate + sodium dichromate (precipitation)

Strontium chromate ... is made by precipitation of a water-soluble chromate solution using a strontium salt or of chromic acid using a strontium hydroxide solution.

A simple and efficient microemulsion-based technique, which used the new Tx-100/cyclohexanol/ H2O system, was developed to synthesize SrCrO4 nanowire based nanostructures, including nanowire bundles and flower-like structures at different temperature. X-ray powder diffraction (XRD), field emission scanning electron microscope (FE-SEM), transmission electron microscopy (TEM) and high-resolution TEM (HRTEM) were used to characterize the products. Studies found that the reaction temperatures and the reaction systems have great influences on the final products. Optical properties studies by UV-Vis spectra and photoluminescence (PL) spectra confirmed that the as-obtained nanowires showed distinct optical activity under UV and visible light irradiation.

General Manufacturing Information

Chromic acid (H2CrO4), strontium salt (1:1): ACTIVE

Strontium yellow ... /is/ a pigment. Originally it was a chromate of strontium, SrCrO4, but a more durable pigment is now sold under /strontium yellow/.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/